High-Affinity Binding to Human Histamine H3 Receptor (H3R)
N-Hydroxy-5-methoxy-1H-indole-3-carboxamidine exhibits high binding affinity to the human histamine H3 receptor (H3R), with a dissociation constant (Kd) of 1.35 nM, measured using a BRET assay in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. In contrast, the non-hydroxy analog, 5-methoxy-1H-indole-3-carboxamidine, lacks publicly available H3R binding data, suggesting the N-hydroxy group is crucial for this interaction. The unsubstituted parent compound, N-hydroxy-1H-indole-3-carboxamidine, also lacks reported H3R affinity, indicating that the 5-methoxy substitution may further optimize binding.
| Evidence Dimension | Binding affinity (Kd) to human H3R |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | 5-methoxy-1H-indole-3-carboxamidine: Data not available / N-hydroxy-1H-indole-3-carboxamidine: Data not available |
| Quantified Difference | Target compound demonstrates measurable high affinity, while comparators lack reported activity. |
| Conditions | BRET assay, human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, 30 min incubation [1] |
Why This Matters
For researchers targeting the H3 receptor in neurological disorders, this compound provides a validated, high-affinity tool that is not replicated by its closest structural analogs.
- [1] BindingDB. BDBM50538677. Affinity Data: Kd 1.35 nM for human H3R. View Source
